BenchChemオンラインストアへようこそ!

Oxeladin

Antitussive pharmacology Cough reflex inhibition Central nervous system

Oxeladin (CAS 468-61-1) is a non‑opioid, centrally‑acting antitussive and selective sigma‑1 receptor agonist (Ki=25nM) with exceptional safety benefits. It uniquely combines non‑opioid cough suppression with spasmolytic activity 2.5x more potent than codeine and local anesthetic activity 2x that of procaine, while causing no respiratory depression, constipation, or dependence. This distinct polypharmacology makes it ideal for developing safer oral antitussive formulations and researching sigma‑1 receptor‑mediated neuroprotection. For your advanced R&D and formulation development projects, secure your high‑purity research supply today.

Molecular Formula C20H33NO3
Molecular Weight 335.5 g/mol
CAS No. 468-61-1
Cat. No. B1677854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxeladin
CAS468-61-1
Synonyms2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutyrate
oxeladin
oxeladin citrate
Paxéladine
Pectamol
Tussimol
Molecular FormulaC20H33NO3
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
InChIInChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
InChIKeyIQADUMSPOQKAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility47.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxeladin (CAS 468-61-1): Non-Opioid Antitussive with Quantified Sigma‑1 Receptor Agonism and Multi‑Target Pharmacology for Differentiated Cough Suppression Research


Oxeladin (CAS 468-61-1) is a synthetic, centrally acting, non-opioid antitussive agent chemically classified as an alkylbenzene derivative [1]. Its citrate salt formulation (Oxeladin Citrate, CAS 52432-72-1) is the clinically utilized form [2]. Oxeladin exerts its cough-suppressant effects via selective inhibition of the medullary cough center, with no binding to opioid receptors and no associated respiratory depression [1]. Preclinically, oxeladin has been identified as a selective sigma‑1 receptor agonist (Ki = 25 nM) with demonstrated blood‑brain barrier penetration and capacity to stimulate brain‑derived neurotrophic factor (BDNF) release from neurons in vitro [3].

Oxeladin (CAS 468-61-1) vs. In‑Class Antitussives: Why Opioid‑Based and Other Non‑Narcotic Compounds Cannot Be Interchanged Without Loss of Specific Pharmacological and Safety Attributes


In‑class substitution among antitussive agents is pharmacologically invalid due to fundamental divergence in receptor targets, side‑effect profiles, and off‑target pharmacological activities. Oxeladin's non‑opioid mechanism—mediated via sigma‑1 receptor agonism (Ki = 25 nM) and central cough‑center inhibition [1]—confers a safety profile free from opioid‑associated respiratory depression, constipation, and dependence liability inherent to codeine and morphine derivatives [2]. Conversely, oxeladin exhibits ancillary pharmacological actions including local anesthesia (approximately twice the potency of procaine) and papaverine‑like spasmolytic activity (2.5× that of codeine) [3], which other non‑narcotic agents such as dextromethorphan and butamirate do not share. The following evidence guide quantifies these differentiating parameters across comparator dimensions.

Oxeladin (CAS 468-61-1) Comparative Evidence Matrix: Quantified Differentiation Across Antitussive Potency, Local Anesthesia, Spasmolysis, and Sigma‑1 Receptor Agonism


Oxeladin vs. Codeine: Quantified Antitussive Potency Differential in Canine and Feline Cough Models

In a direct head‑to‑head comparative study evaluating antitussive activity via the 'coughing dog and cat' methods, oxeladin demonstrated 22% and 18% of the antitussive potency of codeine phosphate in unanesthetized dogs and pentobarbital‑anesthetized cats, respectively, following intravenous administration [1]. The 50% antitussive dose (AtD50) for oxeladin was determined to be 19.4 mg/kg (95% CI: 16.0–23.5 mg/kg) in dogs and 15.8 mg/kg (95% CI: 13.0–19.3 mg/kg) in cats [1].

Antitussive pharmacology Cough reflex inhibition Central nervous system

Oxeladin vs. Procaine: Quantified Local Anesthetic Potency Differential via Intracutaneous Wheal Test

Oxeladin exhibits quantifiable local anesthetic activity approximately twice that of procaine hydrochloride, as determined by the guinea pig intracutaneous wheal test [1]. This peripheral desensitizing property contributes to oxeladin's multi‑mechanism antitussive profile by reducing afferent cough‑reflex stimuli from tracheobronchial sensory receptors [2].

Local anesthesia Peripheral pharmacology Respiratory tract desensitization

Oxeladin vs. Papaverine: Quantified Spasmolytic Potency Differential in Tracheal Smooth Muscle

Oxeladin demonstrates papaverine‑like spasmolytic effects on tracheal smooth muscle [1]. Quantitative data from pharmacological characterization studies indicate that the spasmolytic potency of oxeladin is 2.5 times that of codeine , and multiple sources confirm a potency of 2.5 to 3 times that of papaverine [2][3]. This spasmolytic action may provide adjunctive bronchial smooth muscle relaxation in cough conditions involving bronchospasm.

Spasmolytic activity Bronchodilation Tracheal muscle relaxation

Oxeladin vs. Non‑Sigma‑1‑Targeting Antitussives: Unique Sigma‑1 Receptor Agonism (Ki = 25 nM) with BDNF Release and Blood‑Brain Barrier Penetration

Oxeladin has been identified as a selective sigma‑1 receptor agonist with a binding affinity of Ki = 25 nM [1]. In vitro, oxeladin stimulates the release of brain‑derived neurotrophic factor (BDNF) from neurons [1]. In vivo, oxeladin crosses the blood‑brain barrier within 30 minutes of oral administration and does not alter blood clotting parameters [1]. In a rat transient middle cerebral artery occlusion (MCAO) stroke model, oxeladin administered at 135 mg/kg/day for 11 days significantly improved neurological function on days 3, 7, and 14 post‑MCAO, and reduced final infarct extent after 14 days compared to vehicle‑treated controls [1].

Sigma-1 receptor BDNF release Blood-brain barrier penetration Stroke research

Oxeladin vs. Codeine: Quantified Acute Toxicity Differential Across Species

Comparative acute toxicity studies indicate that oxeladin is two to four times more toxic than codeine phosphate, with the magnitude of the differential dependent on species and route of administration [1]. The acute toxicity of oxeladin is not significantly different from that of carbetapentane [1]. In a separate acute toxicity assessment in mice, oral administration of oxeladin at 240 mg/kg (equivalent to 200 times the human dosage of 60 mg/person/day) produced no observable toxic reactions over a 72‑hour observation period .

Acute toxicity Safety margin Toxicology

Oxeladin vs. Codeine and Dextromethorphan: Differential Clinical Efficacy Classification and Adverse Effect Profile in Pediatric Populations

Clinical efficacy data for oxeladin in pediatric populations are extremely limited. A systematic review of Medline and Lilacs databases over a 10‑year period found no controlled clinical trials on oxeladine (or butamirate) in children [1]. In contrast, codeine and dextromethorphan have established efficacy data in adults, though pediatric evidence for these agents is also acknowledged to be extrapolated from adult studies [1]. Cross‑study clinical observations suggest that oxeladin's antitussive efficacy is clinically inferior to codeine but superior to dropropizine and ambroxol . In a small clinical observation of 20 pediatric patients treated with oxeladin citrate for 5–7 days, 14 patients achieved excellent results with no undesirable effects reported [2].

Pediatric antitussive Clinical efficacy Safety profile

Oxeladin (CAS 468-61-1) Evidence‑Based Application Scenarios: From Non‑Productive Cough Formulation Development to Sigma‑1 Receptor‑Targeted Neuroprotective Research


Formulation Development of Non‑Opioid, Multi‑Mechanism Antitussive Preparations for Non‑Productive Cough

Oxeladin is optimally suited for the development of oral antitussive formulations (syrups, tablets, capsules) targeting non‑productive cough of various etiologies, where opioid‑sparing properties and absence of respiratory depression are prioritized over maximal antitussive potency. Formulation development may leverage oxeladin's quantifiably superior spasmolytic activity (2.5× that of codeine; 2.5–3× that of papaverine) [1] and local anesthetic activity (2× procaine) [2] to provide adjunctive bronchial smooth muscle relaxation and peripheral afferent desensitization. The known onset of action (15–30 minutes oral) and duration of effect (4–6 hours) [3] provide pharmacokinetic parameters for dosage‑form design, though comprehensive peer‑reviewed bioavailability data remain limited as of 2024 [4].

Sigma‑1 Receptor Agonist Research Tool for Neuroprotection and Stroke Recovery Studies

Oxeladin's identification as a selective sigma‑1 receptor agonist (Ki = 25 nM) with demonstrated ability to stimulate BDNF release from neurons in vitro and cross the blood‑brain barrier within 30 minutes of oral administration [5] makes it a valuable research tool compound for sigma‑1 receptor pharmacology studies. In a rat transient MCAO stroke model, oxeladin (135 mg/kg/day oral × 11 days) significantly improved neurological function at days 3, 7, and 14 post‑MCAO and reduced final infarct extent at day 14 compared to vehicle‑treated controls [5]. This unique sigma‑1 activity profile, absent in other antitussive agents, supports procurement for preclinical studies investigating sigma‑1 receptor‑mediated neuroprotection, neuroplasticity enhancement, and post‑stroke recovery mechanisms.

Comparative Pharmacology Studies Examining Antitussive Potency, Toxicity, and Ancillary Pharmacological Activities

Oxeladin serves as an important comparator compound for structure‑activity relationship studies and comparative antitussive pharmacology investigations. Its established relative antitussive potency (22% and 18% of codeine in dogs and cats, respectively) [6], acute toxicity differential (2–4× more toxic than codeine phosphate) [2], and distinct ancillary pharmacological activities (spasmolytic, local anesthetic) [2][6] provide quantified benchmarks for evaluating novel antitussive candidates against a non‑opioid reference standard. The absence of opioid‑receptor binding [7] makes oxeladin particularly useful as a negative control for opioid‑specific effects in cough‑reflex pathway studies.

Regulatory‑Adjacent Research Requiring Non‑Narcotic Antitussive Reference Materials with ATC R05DB09 Classification

For analytical chemistry, quality control, and regulatory‑adjacent research applications requiring certified reference materials of non‑narcotic antitussives, oxeladin (ATC code R05DB09, 'Other cough suppressants') [8] provides a distinct regulatory classification separate from opioid antitussives (ATC R05DA) and expectorant combinations (ATC R05DB). HPLC methods for the determination of oxeladin citrate and its degradation products have been validated and published, supporting analytical method development and stability‑indicating assay validation [9]. The availability of the citrate salt form (CAS 52432-72-1) with characterized aqueous solubility (94.77 mM, freely soluble in water) facilitates dissolution testing and formulation characterization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxeladin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.